Lipophilicity vs. 4-Methyl Analog
The target compound exhibits a higher computed lipophilicity (XLogP = 4.4) than the 4-methyl analog N-(4-methylphenyl)-1-(3-methylphenyl)methanimine (XLogP ≈ 3.9 estimated by fragment addition) [1][2]. The ethyl-to-methyl replacement on the aniline ring adds one methylene unit, which typically increases logP by approximately 0.5 units for aromatic systems. This difference is consistent with the Hansch-Leo fragment constant for an aliphatic carbon (≈0.5). Higher logP may translate into altered partitioning behavior in biphasic reaction systems or biological membranes.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.4 |
| Comparator Or Baseline | N-(4-methylphenyl)-1-(3-methylphenyl)methanimine: XLogP ≈ 3.9 (estimated via fragment addition) |
| Quantified Difference | ΔXLogP ≈ +0.5 (target more lipophilic) |
| Conditions | Calculated using atomic fragment method (XLogP3); no experimental logP available for either compound |
Why This Matters
A logP difference of 0.5 can alter solubility and phase transfer behavior in synthesis or extraction workflows, making the target compound preferable when higher organic-phase retention is desired.
- [1] Basechem.org. Benzenamine,4-ethyl-N-[(3-methylphenyl)methylene]-. XLogP 4.4. https://www.basechem.org View Source
- [2] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. Fragment constant for aliphatic carbon ≈ 0.5. View Source
